molecular formula C10H14O2 B13599616 2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde

2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde

Cat. No.: B13599616
M. Wt: 166.22 g/mol
InChI Key: JUGJPKFZLDRRPW-UHFFFAOYSA-N
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Description

2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its molecular formula is C10H12O2, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts may be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Oxatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid.

    Reduction: Formation of 2-Oxatricyclo[3.3.1.1,3,7]decane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Oxatricyclo[3.3.1.1,3,7]decane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-Oxatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and carboxylic acid counterparts. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

IUPAC Name

2-oxatricyclo[3.3.1.13,7]decane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGJPKFZLDRRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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